

# In-Depth Technical Guide: Characterization of CAS No. 106200-41-3

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## Compound of Interest

Compound Name: Methyl 4-(4-oxobutyl)benzoate

Cat. No.: B051388

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the characterization data for the compound identified by CAS number 106200-41-3. This organic molecule, chemically known as **Methyl 4-(4-oxobutyl)benzoate**, is a significant intermediate in the synthesis of various pharmaceutical compounds.<sup>[1]</sup> Its primary application lies in its role as a key building block for the multi-targeted antifolate chemotherapy agent, Pemetrexed.<sup>[1]</sup> This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis, serving as a vital resource for researchers in medicinal chemistry and drug development.

## Physicochemical and Spectroscopic Characterization

The structural and physical properties of **Methyl 4-(4-oxobutyl)benzoate** have been determined through various analytical techniques. A summary of this data is presented in the tables below.

## General and Physicochemical Properties

Property	Value	Source
CAS Number	106200-41-3	[2]
IUPAC Name	methyl 4-(4-oxobutyl)benzoate	[2]
Synonyms	4-(4-Oxobutyl)benzoic acid methyl ester, Pemetrexed Impurity 41, 4-(4-CARBOMETHOXYPHENYL)B UTANAL	[2]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	[2]
Molecular Weight	206.24 g/mol	[2]
Appearance	White solid	-
Melting Point	76.5-78 °C	-
Boiling Point	131 °C at <1 Torr	-
Solubility	Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Low solubility in water.	-

## Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of **Methyl 4-(4-oxobutyl)benzoate**. The key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

### 2.2.1. <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

While specific peak assignments were not found in the provided search results, a representative table is included below based on typical chemical shifts for the functional groups present in the molecule.

$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )
Chemical Shift (ppm)	Assignment
~9.8 (t)	Aldehydic proton (-CHO)
~8.0 (d)	Aromatic protons (ortho to -COOCH <sub>3</sub> )
~7.3 (d)	Aromatic protons (ortho to butyl chain)
~3.9 (s)	Methyl ester protons (-OCH <sub>3</sub> )
~3.0 (t)	Methylene protons (-CH <sub>2</sub> - adjacent to aromatic ring)
~2.8 (t)	Methylene protons (-CH <sub>2</sub> - adjacent to -CHO)
~2.1 (quintet)	Methylene protons (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)

### 2.2.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data reveals a fragmentation pattern consistent with the structure of **Methyl 4-(4-oxobutyl)benzoate**.

m/z	Relative Intensity (%)	Proposed Fragment
206	Moderate	$[\text{M}]^+$ (Molecular Ion)
175	High	$[\text{M} - \text{OCH}_3]^+$
149	Moderate	$[\text{M} - \text{C}_4\text{H}_7\text{O}]^+$
121	Moderate	$[\text{M} - \text{C}_4\text{H}_7\text{O} - \text{CO}]^+$
91	Low	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

### 2.2.3. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[\[3\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
~3050	Medium	C-H stretch	Aromatic
~2950, ~2870	Medium	C-H stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
~2720	Weak	C-H stretch	Aldehyde
~1720	Strong, Sharp	C=O stretch	Ester
~1685	Strong, Sharp	C=O stretch	Aldehyde
~1610, ~1580	Medium	C=C stretch	Aromatic Ring
~1280, ~1110	Strong	C-O stretch	Ester

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Methyl 4-(4-oxobutyl)benzoate** are crucial for reproducible research.

## Synthesis via Heck Reaction

This protocol is adapted from patent literature describing the synthesis of Pemetrexed intermediates.<sup>[1]</sup>

Materials:

- Methyl 4-bromobenzoate
- 3-Buten-1-ol
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Lithium acetate (LiOAc)
- Lithium chloride (LiCl)
- Tetrabutylammonium chloride ((n-Bu)<sub>4</sub>NCl)
- N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate

#### Procedure:

- To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).
- Add 3-buten-1-ol (1.5 equivalents) to the mixture.
- De-gas the mixture with a stream of nitrogen or argon for 15-20 minutes.
- Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.
- Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **Methyl 4-(4-oxobutyl)benzoate**.

## HPLC Purity Analysis

A standard reversed-phase HPLC method for the purity determination of similar benzoate compounds is provided below. Method optimization may be required.

#### Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: A time-dependent gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL

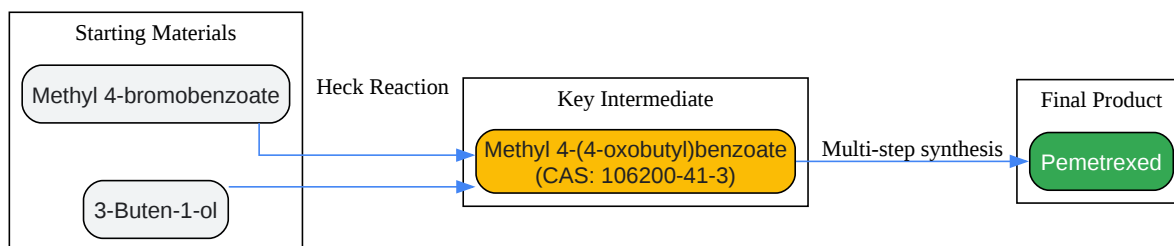
#### Sample Preparation:

- Prepare a stock solution of **Methyl 4-(4-oxobutyl)benzoate** in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter prior to injection.

## Mandatory Visualizations

### Synthetic Pathway of Pemetrexed

The following diagram illustrates the role of **Methyl 4-(4-oxobutyl)benzoate** as a key intermediate in the synthesis of the anticancer drug Pemetrexed.

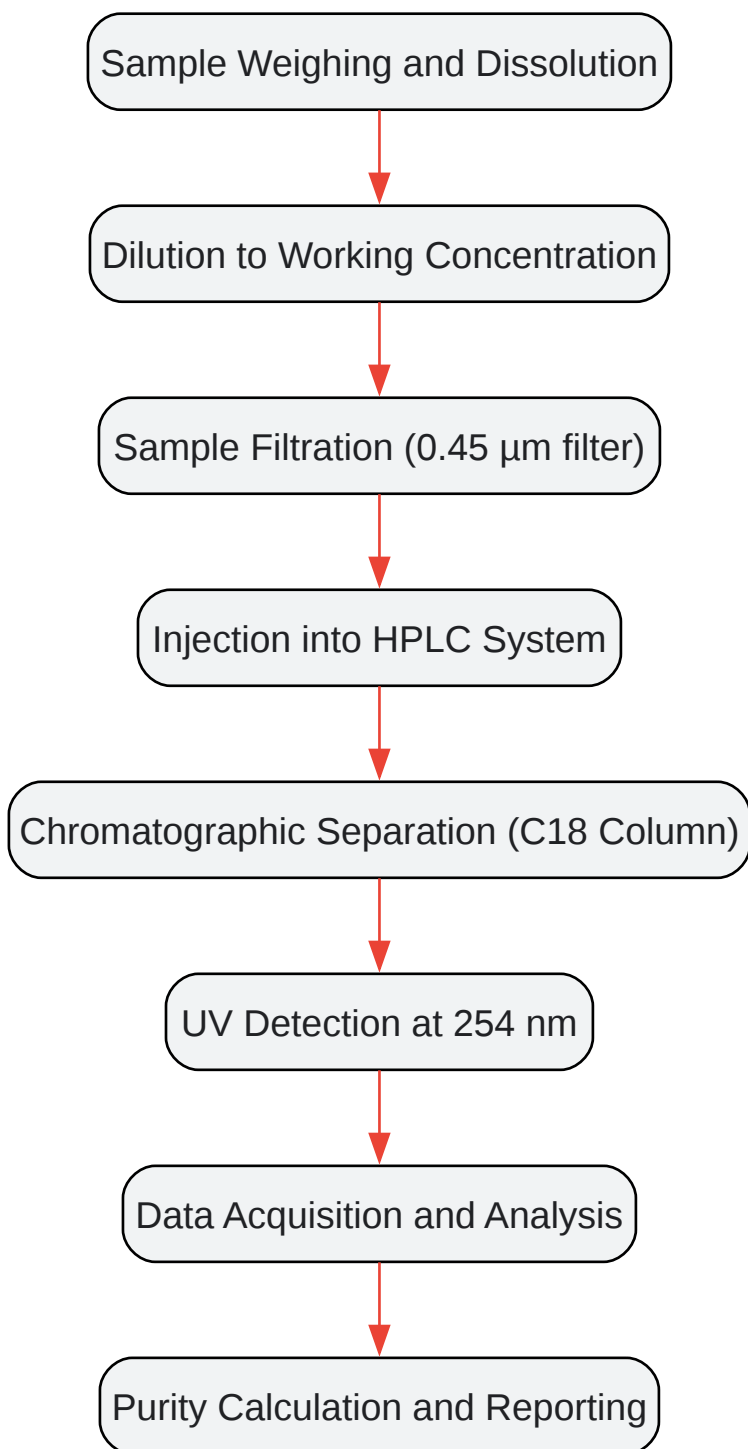


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Caption: Synthetic pathway to Pemetrexed highlighting **Methyl 4-(4-oxobutyl)benzoate** as a key intermediate.

## Experimental Workflow for HPLC Analysis

The logical workflow for the purity analysis of **Methyl 4-(4-oxobutyl)benzoate** by HPLC is depicted below.



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Caption: Standard experimental workflow for the HPLC purity analysis of **Methyl 4-(4-oxobutyl)benzoate**.



## Conclusion

This technical guide provides essential characterization data and experimental protocols for **Methyl 4-(4-oxobutyl)benzoate** (CAS No. 106200-41-3). The compiled information on its physicochemical properties, detailed spectroscopic data, and standardized methodologies for its synthesis and analysis will be a valuable asset for researchers and professionals engaged in pharmaceutical development and organic synthesis. The established role of this compound as a key intermediate in the synthesis of Pemetrexed underscores its importance in the field of medicinal chemistry.

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## References

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